molecular formula C6H7N3O3 B1318106 2-Methoxy-3-nitropyridin-4-amine CAS No. 33623-16-4

2-Methoxy-3-nitropyridin-4-amine

Cat. No.: B1318106
CAS No.: 33623-16-4
M. Wt: 169.14 g/mol
InChI Key: XADFTCGTAKIZMI-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitropyridin-4-amine is an organic compound with the molecular formula C₆H₇N₃O₃ It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-nitropyridin-4-amine typically involves the nitration of 2-methoxypyridine followed by amination. The nitration process introduces a nitro group at the 3-position of the pyridine ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-nitropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-3-nitropyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with target proteins, affecting their function .

Comparison with Similar Compounds

2-Methoxy-3-nitropyridin-4-amine can be compared with other nitropyridine derivatives:

    2-Methoxy-5-nitropyridine: Similar in structure but with the nitro group at the 5-position.

    3-Methoxy-2-nitropyridine: The positions of the methoxy and nitro groups are reversed.

    2-Methoxy-3-nitropyridine: Lacks the amino group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-methoxy-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-6-5(9(10)11)4(7)2-3-8-6/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADFTCGTAKIZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516050
Record name 2-Methoxy-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33623-16-4
Record name 2-Methoxy-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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